molecular formula C8H14Cl2N2O B2433551 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one dihydrochloride CAS No. 1860028-30-3

3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one dihydrochloride

Cat. No. B2433551
CAS RN: 1860028-30-3
M. Wt: 225.11
InChI Key: AIVOQFPFADFMKI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of pyridine and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Optoelectronic Device Applications

A study by Roushdy et al. (2019) explored the photosensitivity of a compound related to 3-(Aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one dihydrochloride. Their research focused on the electronic absorption and electrical characteristics of a novel compound synthesized from a reaction involving a dihydropyridine derivative. They found that photocurrent and photosensitivity increased with illumination intensity, suggesting potential applications in optoelectronic devices (Roushdy et al., 2019).

Synthesis of Novel Compounds

Agababyan et al. (2002) conducted research on aminomethylation reactions involving dihydropyridine derivatives, producing stable crystalline substances. This work contributes to the broader field of chemical synthesis, providing insights into the formation of novel compounds (Agababyan et al., 2002).

Production of Pyrido[1,2-a][1,3,5]Triazine Derivatives

A paper by Хрусталева et al. (2014) described the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives by aminomethylation of dihydropyridine derivatives. This process exemplifies the versatility of dihydropyridine compounds in synthesizing complex molecular structures, which can have implications in medicinal chemistry (Хрусталева et al., 2014).

Synthesis of Amino and Hydroxymethyl Derivatives

Research by Smirnov et al. (2005) explored the aminomethylation of pyridine derivatives, leading to the formation of amino and hydroxymethyl derivatives. This research contributes to the understanding of chemical reactions involving dihydropyridine and its derivatives (Smirnov et al., 2005).

Enantioselective Reductions in Organic Chemistry

Talma et al. (1985) investigated the use of chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions in organic synthesis. This research has significant implications for the field of organic chemistry, especially in the synthesis of chiral compounds (Talma et al., 1985).

properties

IUPAC Name

3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-5-3-6(2)10-8(11)7(5)4-9;;/h3H,4,9H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOQFPFADFMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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